3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS 107096-09-3 properties
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS 107096-09-3 properties
Topic: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid (CAS 107096-09-3) Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists
Strategic Scaffold for Kinase Inhibition and Bioisosteric Design
Executive Summary
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS 107096-09-3) represents a high-value heterocyclic building block in modern medicinal chemistry. As a fused pyridine-furan system, it serves as a critical bioisostere for indole, quinoline, and benzofuran scaffolds, offering distinct electronic properties and hydrogen-bonding vectors. This compound is increasingly relevant in the development of Type I and Type II kinase inhibitors (specifically CLK and HIPK families) and modulators of the Hedgehog signaling pathway .
This guide synthesizes the definitive synthetic protocols, physicochemical profile, and application logic for researchers utilizing this scaffold in drug discovery campaigns.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The furo[3,2-b]pyridine core is characterized by a planar, electron-deficient pyridine ring fused to an electron-rich furan ring. The 3-methyl substitution provides a crucial steric handle, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases), while the 2-carboxylic acid moiety serves as a versatile vector for amide coupling or decarboxylative functionalization.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| CAS Number | 107096-09-3 | Verified Identity |
| IUPAC Name | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Acidity (pKa) | ~3.5 (Calculated) | Carboxylic acid proton |
| LogP | ~1.6 (Predicted) | Lipophilic core, polar acid tail |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents |
| Key Reactivity | Decarboxylation, Amide Coupling | Acid is thermally sensitive >150°C |
Synthetic Architecture
The synthesis of CAS 107096-09-3 is non-trivial due to the specific requirement of the 3-methyl substituent. Unlike 2-substituted derivatives accessed via Sonogashira coupling of 3-halopyridines, the 3-methyl variant requires a cyclization strategy that pre-installs the carbon framework.
The authoritative route, established by Shiotani & Morita (1986) , utilizes a modified Thorpe-Ziegler or Feist-Benary type cyclization starting from 2-acetylpyridin-3-ol .
Mechanism of Action
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O-Alkylation: The phenolic hydroxyl of 2-acetylpyridin-3-ol is alkylated with ethyl bromoacetate to form an ether intermediate.[1]
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Base-Mediated Cyclization: An intramolecular aldol-type condensation occurs between the acetyl methyl group (activated by the pyridine ring) and the ester carbonyl.
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Dehydration & Aromatization: Loss of water drives the formation of the aromatic furan ring.
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Hydrolysis: Saponification of the resulting ester yields the free acid.
Validated Experimental Protocol
Note: This protocol is adapted from the foundational work in J. Heterocyclic Chem. (1986).
Step 1: O-Alkylation
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Dissolve 2-acetylpyridin-3-ol (10 mmol) in anhydrous DMF (20 mL).
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Add K₂CO₃ (15 mmol) and stir at room temperature for 30 min.
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Add Ethyl bromoacetate (11 mmol) dropwise.
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Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
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Workup: Pour into water, extract with EtOAc, dry (Na₂SO₄), and concentrate to yield the intermediate ether.
Step 2: Cyclization to Ester
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Dissolve the crude ether in absolute Ethanol (30 mL).
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Add Sodium Ethoxide (20 mmol, 21% wt in EtOH) dropwise at 0°C.
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Reflux the mixture for 2-3 hours. The color typically deepens.
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Workup: Cool, neutralize with dilute HCl, and extract with CH₂Cl₂. Purify by column chromatography (SiO₂) to isolate Ethyl 3-methylfuro[3,2-b]pyridine-2-carboxylate.
Step 3: Hydrolysis to CAS 107096-09-3
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Suspend the ester in 10% NaOH (aq) and MeOH (1:1 ratio).
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Reflux for 1 hour.
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Critical Step: Cool to 0°C and carefully acidify to pH 3-4 with 1N HCl. The product, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid , will precipitate.
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Filter, wash with cold water, and dry under vacuum.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route from 2-acetylpyridin-3-ol to the target acid via base-mediated cyclization.[1][2]
Medicinal Chemistry Applications
The 3-methylfuro[3,2-b]pyridine scaffold is not merely a structural novelty; it is a "privileged structure" in kinase drug discovery.
Structural Activity Relationship (SAR) Logic
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Bioisosterism: It serves as a 7-azaindole surrogate but with altered H-bond acceptor capability at the pyridine nitrogen (N4 position).
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3-Methyl Group: This group is critical for selectivity. In kinase ATP-binding pockets, the 3-methyl group often projects into the "gatekeeper" region or the hydrophobic back pocket, improving potency against specific kinases like CLK1/2 (Cdc2-like kinases) and HIPK (Homeodomain-interacting protein kinases).
-
2-Carboxylic Acid: While rarely the final drug form, the acid is the gateway to amides (interacting with the hinge region) or can be removed (decarboxylation) to yield the core 3-methyl scaffold for further C-H activation.
Biological Targets
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CLK Inhibitors: Modulation of pre-mRNA splicing. Derivatives of this acid have shown nanomolar potency.
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Hedgehog Signaling: Downstream modulation of the SMO receptor.
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Antitumor Activity: Specifically in Triple Negative Breast Cancer (TNBC) models, where the lipophilic core aids in membrane permeability.
Strategic Application Diagram
Figure 2: Strategic utilization of the 2-carboxylic acid derivative in diverse therapeutic areas.
Handling & Safety (GHS)
While specific toxicological data for this exact CAS is sparse, it shares hazard profiles with homologous furo-pyridine acids. Treat as a Category 2 Irritant .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable at room temperature but should be protected from strong oxidizers.
References
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Shiotani, S., & Morita, H. (1986). Furopyridines.[1] III. A new synthesis of furo[3,2-b]pyridine.[3][1][4][5] Journal of Heterocyclic Chemistry, 23(3), 665-668.[2] Link
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Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Link
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PubChem. Furo[3,2-b]pyridine-2-carboxylic acid (Analogous Data). National Library of Medicine.[6] Link
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BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Link
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- 2. 3-Hydroxypicolinic acid | 3-hydroxypyridine-2-carboxylic acid | Pyridines | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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